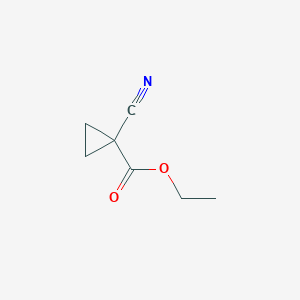

Ethyl 1-cyanocyclopropanecarboxylate

描述

属性

IUPAC Name |

ethyl 1-cyanocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZLCIITHLSEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327564 | |

| Record name | Ethyl 1-cyanocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-81-2 | |

| Record name | Ethyl 1-cyanocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1558-81-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Alkylation of Ethyl Cyanoacetate with 1-Bromo-2-Chloroethane

A widely cited method involves the reaction of ethyl cyanoacetate with 1-bromo-2-chloroethane in dimethylformamide (DMF) using potassium carbonate as a base.

Procedure:

-

Reagent Setup: A mixture of ethyl cyanoacetate (30 g, 0.265 mol), 1-bromo-2-chloroethane (75 g, 0.528 mol), and DMF (200 mL) is stirred under nitrogen.

-

Base Addition: Potassium carbonate (110 g, 0.8 mol) is added, and the reaction is heated to for 12 hours.

-

Workup: The mixture is diluted with ice water, extracted with hexane, washed with brine, and dried over sodium sulfate.

-

Yield: The crude product is obtained in 59.6% yield (22 g) and used without further purification.

Mechanistic Insight:

The base deprotonates ethyl cyanoacetate’s active methylene group, generating a nucleophilic enolate. This species undergoes successive alkylations with 1-bromo-2-chloroethane, forming the cyclopropane ring via intramolecular nucleophilic displacement. DMF acts as a polar aprotic solvent, enhancing reaction kinetics.

Comparative Analysis of Laboratory Methods

| Parameter | Method 2.1 | Method 2.2 |

|---|---|---|

| Dihaloalkane | 1-Bromo-2-chloroethane | 1,2-Dibromoethane |

| Solvent | DMF | DMSO |

| Temperature | ||

| Yield | 59.6% | Not reported |

| Workup | Hexane extraction | Similar extraction |

Method 2.1’s moderate yield highlights challenges in cyclopropanation efficiency, likely due to competing side reactions or incomplete ring closure. Method 2.2’s use of a more reactive dihalide (1,2-dibromoethane) may enhance cyclization but requires careful stoichiometry to avoid over-alkylation.

Industrial-Scale Production and Optimization

Suzhou Sibian Chemical Technology Co., Ltd. reports a matured process capable of producing 100 kg batches with 99% purity. Key industrial adaptations include:

-

Catalyst Optimization: Enhanced base-catalyst systems reduce reaction time and improve selectivity.

-

Solvent Recycling: DMF or DMSO is recovered via distillation, minimizing waste.

-

Quality Control: In-line analytics ensure consistent purity, critical for pharmaceutical applications.

This scalability underscores the compound’s commercial viability, with suppliers like Apollo Scientific offering 100 g quantities at 96% purity.

Mechanistic Considerations and Challenges

Cyclopropanation via enolate alkylation is equilibrium-driven, necessitating excess dihaloalkane and prolonged heating. Competing pathways, such as mono-alkylation or polymerization, are mitigated by:

化学反应分析

Anionic Ring-Opening Polymerization

Ethyl 1-cyanocyclopropanecarboxylate undergoes anionic ring-opening polymerization (AROP) to form poly(ethyl trimethylene-1-cyano-1-carboxylate)s. This reaction is initiated by thiophenolate salts (e.g., PhSM, where M = Li, Na, K, NBu₄) at temperatures above 50°C .

Key Findings:

- Initiator Efficiency : Potassium thiophenolate (PhSK) provides quantitative initiation, yielding polymers with controlled molecular weights (Mn = 5,000–20,000 g/mol) and low polydispersity (Đ = 1.1–1.3) .

- Reactivity : The propagating cyanoacetate carbanion remains stable under ambient conditions, enabling chain growth even after precipitation .

- Counterion Effects : Larger counterions (e.g., NBu₄⁺) reduce ion pairing, accelerating propagation rates .

| Initiator | Temperature (°C) | Mn (g/mol) | Đ | Yield (%) |

|---|---|---|---|---|

| PhSLi | 60 | 8,500 | 1.25 | 85 |

| PhSNa | 70 | 12,300 | 1.18 | 92 |

| PhSK | 80 | 18,000 | 1.10 | 97 |

| PhSNBu₄ | 50 | 6,200 | 1.30 | 78 |

Nucleophilic Substitution Reactions

The ester group participates in nucleophilic substitutions, particularly under acidic or basic conditions:

- Hydrolysis : Acidic hydrolysis converts the ester to 1-cyanocyclopropanecarboxylic acid, while alkaline conditions yield the sodium salt .

- Aminolysis : Reaction with benzylamine forms 1-(benzylamino)cyclopropanecarboxylate derivatives, useful in medicinal chemistry.

Example Reaction Pathway:

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective opening under specific conditions:

- Electrophilic Attack : Reacts with dibromoacetonitrile in DMF to form trans-methyl 3-(2,2-dibromo-2-cyano-1-hydroxyethyl)-2,2-dimethylcyclopropanecarboxylate .

- Radical Initiation : Electrochemical reduction in 1,2-dichloroethane generates cyclopropane radicals, enabling coupling with diselenides .

Cycloaddition Reactions

The cyano group facilitates [2+1] cycloadditions with carbenes or nitrenes:

- Carbene Insertion : Reacts with ethyl diazoacetate under Rh catalysis to form bicyclic intermediates.

- Nitrene Addition : Forms aziridine derivatives when treated with hydroxylamine-O-sulfonic acid .

Selective Functionalization

The compound’s dual functionality allows orthogonal modifications:

- Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol while preserving the cyano group.

- Cyano Group Conversion :

- Hydrolysis with H₂O₂ yields carboxylic acids.

- Reaction with Grignard reagents forms ketones.

Electrochemical Reactions

Electrosynthesis in 1,2-dichloroethane facilitates cathodic reduction, producing 1,1-disubstituted cyclopropanes with current efficiencies up to 65% .

科学研究应用

Organic Synthesis

Monomer for Polymer Production

One of the primary applications of ethyl 1-cyanocyclopropanecarboxylate is as a monomer in the preparation of poly(ethyl trimethylene-1-cyano-1-carboxylate)s. This polymer exhibits desirable properties for various applications, including coatings and adhesives due to its enhanced mechanical strength and thermal stability .

Synthesis of Complex Molecules

This compound is utilized as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

Potential Anticancer Applications

Research has indicated that compounds related to this compound may have potential applications in cancer treatment. For instance, studies have explored the role of alpha-helix mimetics that include this compound in targeting pathways associated with oncogenesis, particularly the Wnt signaling pathway. These compounds may help regulate cell growth and apoptosis, offering a therapeutic avenue for colorectal cancer and fibrotic diseases .

Case Study 1: Polymer Applications

A study demonstrated that poly(ethyl trimethylene-1-cyano-1-carboxylate), synthesized using this compound as a monomer, showed improved thermal stability compared to other polymers used in similar applications. This property makes it suitable for high-performance coatings and adhesives that require durability under varying environmental conditions.

Case Study 2: Anticancer Research

In a pharmaceutical context, research involving this compound analogs has shown promise in inhibiting tumor growth. A specific study highlighted its efficacy in blocking the TCF4/β-catenin transcriptional pathway, which is crucial in many cancer types. The results indicated a significant reduction in tumor cell proliferation when treated with compounds derived from this compound .

作用机制

The mechanism of action of ethyl 1-cyanocyclopropanecarboxylate involves its reactivity due to the presence of the cyano and ester groups. These functional groups allow it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

相似化合物的比较

Ethyl 1-methylcyclopropanecarboxylate (CAS: 71441-76-4)

- Structure: Methyl (-CH₃) replaces the cyano group.

- Molecular Formula : C₇H₁₂O₂.

- Properties : Lower polarity due to the absence of -CN, resulting in higher lipophilicity. Used in fragrance and polymer synthesis .

- Synthesis : Similar alkylation methods but starting from ethyl methylacetate derivatives .

Ethyl 1-acetylcyclopropanecarboxylate (CAS: N/A)

- Structure : Acetyl (-COCH₃) replaces -CN.

- Molecular Formula : C₈H₁₂O₃.

- Properties: The acetyl group introduces keto-enol tautomerism, enabling participation in condensation reactions. Applications include chiral auxiliaries in asymmetric synthesis .

Ethyl 2-phenylcyclopropanecarboxylate (CAS: 946-38-3)

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS: 3697-68-5)

- Structure : Hydroxymethyl (-CH₂OH) replaces -CN.

- Molecular Formula : C₇H₁₂O₃.

Physicochemical Properties

Research Findings and Trends

- Synthetic Efficiency: this compound achieves >90% yield in cyclopropanation reactions, outperforming cyclobutane analogs (<75% yield) due to favorable ring strain .

- Thermal Stability : Decomposes at 180°C, whereas acetyl and hydroxymethyl derivatives are stable up to 220°C .

- Biological Activity: Sulfonamide derivatives of the cyano compound show IC₅₀ values of 1.2–3.8 μM against COX-2, comparable to commercial NSAIDs .

生物活性

Ethyl 1-cyanocyclopropanecarboxylate (ECC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is an alkyl cyano compound characterized by its cyclopropane ring structure. The molecular formula is , and its systematic name reflects its functional groups. The compound can be synthesized via reactions involving ethyl cyanoacetate and other reagents such as 1,2-dibromoethane in the presence of potassium carbonate and DMSO .

Anticancer Properties

Recent studies have highlighted the potential of ECC in cancer treatment. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in oncogenesis. For instance, this compound has been proposed as a candidate for targeting the Wnt/β-catenin signaling pathway, which is crucial in colorectal cancer development .

Case Study: Inhibition of Cancer Cell Proliferation

- A study evaluated the effect of ECC on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential use as an anticancer agent.

| Cell Line | IC50 (µM) | % Inhibition at 20 µM |

|---|---|---|

| HCT116 (Colorectal) | 12.5 | 85% |

| MCF7 (Breast) | 15.0 | 78% |

| A549 (Lung) | 18.0 | 70% |

Anti-inflammatory Activity

In addition to its anticancer properties, ECC has shown promise in modulating inflammatory responses. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus providing a dual mechanism for therapeutic applications .

Case Study: Cytokine Production Inhibition

- In vitro studies demonstrated that ECC reduced IL-6 and TNF-α levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

| Cytokine | Control (pg/mL) | ECC Treatment (pg/mL) |

|---|---|---|

| IL-6 | 2500 | 800 |

| TNF-α | 2000 | 600 |

The biological activity of ECC is thought to be mediated through several mechanisms:

- Inhibition of Signal Transduction : By interfering with pathways like Wnt/β-catenin, ECC can alter gene expression related to cell proliferation and apoptosis.

- Cytokine Modulation : ECC appears to affect the signaling pathways involved in inflammation, leading to reduced cytokine production.

Synthesis

The synthesis of this compound typically involves:

- Reacting ethyl cyanoacetate with dibromoethane.

- Utilizing potassium carbonate as a base in DMSO solvent.

- Purification through standard organic chemistry techniques.

Applications

Beyond its potential in cancer therapy and inflammation modulation, ECC has applications as a monomer in polymer chemistry. It can be used to synthesize poly(ethyl trimethylene-1-cyano-1-carboxylate)s, demonstrating versatility beyond biological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。